Carboxyamidotriazole
Overview
Description
Carboxyamidotriazole is a small-molecule compound known for its role as a calcium channel blocker. It inhibits both voltage-gated and ligand-gated calcium channels, making it a significant compound in the field of medicinal chemistry. Initially investigated for its potential as an anti-cancer drug, this compound has shown promise in various preclinical studies .
Mechanism of Action
Target of Action
Carboxyamidotriazole (CAI) primarily targets calcium channels . It is a calcium channel blocker that blocks both voltage-gated and ligand-gated calcium channels . Calcium channels play a crucial role in various cellular functions, including cell proliferation and apoptosis.
Mode of Action
CAI interacts with its targets by blocking the calcium channels . This blocking action inhibits the influx of calcium ions into the cells, which can disrupt various cellular processes that rely on calcium signaling . This disruption can lead to changes in cell proliferation and apoptosis, particularly in cancer cells .
Biochemical Pathways
CAI affects several biochemical pathways. One of the key pathways influenced by CAI is the IDO1-Kyn-AhR pathway . CAI has been shown to stimulate IDO1-Kyn metabolic circuitry in the tumor microenvironment, facilitating tumor cell immune evasion . Additionally, CAI has been reported to exert anti-inflammatory activity in lipopolysaccharide-induced RAW264.7 macrophages by inhibiting NF-κB and MAPKs pathways .
Pharmacokinetics
Result of Action
The action of CAI leads to several molecular and cellular effects. It has been used in trials studying the treatment of various cancers, including lymphoma, lung cancer, breast cancer, kidney cancer, and ovarian cancer . Its anti-cancer effects are likely due to its ability to disrupt calcium signaling in cancer cells, thereby inhibiting their proliferation and inducing apoptosis .
Action Environment
The action of CAI can be influenced by the metabolic environment. For instance, the presence of environmental substances that affect cellular metabolism, such as glutamine and pyruvate, can attenuate the anticancer efficacy of CAI . Furthermore, the combination of CAI with other drugs, such as 2-deoxyglucose (2-DG), can cause energy depletion in cancer cells, eliminating the rescue effect of the metabolic environment .
Biochemical Analysis
Biochemical Properties
Carboxyamidotriazole interacts with various biomolecules, primarily enzymes and proteins, to exert its effects. It inhibits mitochondrial oxidative metabolism, leading to increased glutamine-dependent reductive carboxylation and enhanced glycolytic metabolism . This inhibition of mitochondrial function is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting calcium entry and inducing reactive oxygen species . It also stimulates the IDO1-Kyn metabolic circuitry in the tumor microenvironment, facilitating tumor cell immune evasion . This compound has been shown to cause metabolic reprogramming of pancreatic cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits mitochondrial oxidative phosphorylation, which can explain several of its anticancer activities, including the inhibition of calcium entry and the induction of reactive oxygen species . This inhibition of mitochondrial function is considered the fundamental mechanism of this compound .
Dosage Effects in Animal Models
This compound has been shown to have anti-inflammatory activity in several animal models of inflammation
Metabolic Pathways
This compound is involved in several metabolic pathways. It stimulates the IDO1-Kyn metabolic circuitry in the tumor microenvironment . The inhibition of mitochondrial oxidative metabolism by this compound leads to increased glutamine-dependent reductive carboxylation and enhanced glycolytic metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxyamidotriazole can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition and metal-catalyzed 1,3-dipolar cycloaddition . These methods involve the reaction of azides with alkynes to form 1,2,3-triazoles, which are then further modified to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous manufacturing techniques. One such method involves the encapsulation of this compound in nanoemulsions using adaptive focused acoustics. This method allows for scalable production while maintaining high encapsulation efficiency .
Chemical Reactions Analysis
Types of Reactions: Carboxyamidotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Carboxyamidotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its role in inhibiting calcium-mediated signal transduction.
Industry: It is used in the production of nanoemulsions for drug delivery systems.
Comparison with Similar Compounds
Carboxyamidotriazole is unique due to its dual action on both voltage-gated and ligand-gated calcium channels. Similar compounds include:
Mubritinib: Known for its anti-cancer properties but with different molecular targets.
Lapatinib: Another anti-cancer drug that inhibits HER2 but does not affect calcium channels.
This compound stands out due to its broad range of biological activities and its potential for use in various therapeutic applications.
Properties
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZHQBJSXRYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244108 | |
Record name | Carboxyamidotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99519-84-3 | |
Record name | Carboxyamidotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99519-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxyamidotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099519843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxyamidotriazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11960 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 99519-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carboxyamidotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99519-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARBOXYAMIDOTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ST3ZF52WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Carboxyamidotriazole?
A1: this compound primarily targets non-voltage-operated calcium channels, inhibiting the influx of calcium ions (Ca2+) into cells and release from intracellular stores. [, , , ] This disruption of calcium signaling affects numerous downstream pathways involved in cell proliferation, angiogenesis, and inflammation. [, , , , ]
Q2: How does this compound's action on calcium channels translate to its anti-tumor effects?
A2: By inhibiting calcium influx, CAI disrupts calcium-dependent signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Studies show CAI inhibits vascular endothelial growth factor (VEGF) signaling, a key player in angiogenesis. [, , , ] It also interferes with PI3K activity, another crucial pathway in tumor cell survival and proliferation. [, ]
Q3: Beyond anti-tumor effects, what other therapeutic benefits might stem from this compound's mechanism?
A3: this compound's ability to modulate calcium signaling extends to anti-inflammatory effects. Research shows it can reduce inflammatory mediators like TNF-α, IL-1β, IL-6, and nitric oxide, suggesting potential for treating inflammatory diseases. [, , , ]
Q4: Does this compound directly inhibit cyclooxygenase (COX) enzymes like traditional NSAIDs?
A4: No, in vitro studies reveal that this compound does not directly inhibit COX enzymes, suggesting its anti-inflammatory mechanism differs from traditional NSAIDs. []
Q5: Does this compound affect mitochondrial function?
A5: Yes, evidence suggests this compound can inhibit mitochondrial calcium uptake, impacting mitochondrial membrane potential. [] Recent research also indicates it may cause metabolic reprogramming by inhibiting mitochondrial oxidative metabolism. [] This metabolic shift could contribute to its anticancer effects.
Q6: What is the bioavailability of the original this compound formulation?
A6: The original gelatin capsule formulation of this compound has limited oral bioavailability. []
Q7: How does food intake affect the pharmacokinetics of this compound?
A7: Studies indicate that this compound plasma concentrations are higher when taken with food, suggesting food intake can significantly influence its pharmacokinetics. [, ]
Q8: What is known about the half-life of this compound?
A8: The half-life of this compound has been reported to range from 35 to 61 hours. [] The micronized formulation showed a slightly shorter half-life than the original gelcap formulation. []
Q9: How does this compound orotate (CTO) differ from this compound in terms of pharmacokinetics?
A9: this compound orotate (CTO) demonstrates improved oral bioavailability and faster entry into the bloodstream compared to this compound, while maintaining a similar elimination half-life. [] This suggests CTO might achieve therapeutic efficacy at lower doses, potentially minimizing toxicity. [, ]
Q10: What types of cancer have shown sensitivity to this compound in preclinical studies?
A10: Preclinical studies have demonstrated this compound's anti-tumor activity in various cancer models, including glioblastoma, melanoma, colon cancer, ovarian cancer, and non-small cell lung cancer (NSCLC). [, , , , ]
Q11: Is there evidence that this compound is effective against drug-resistant cancers?
A11: Yes, this compound has shown efficacy against imatinib-resistant chronic myeloid leukemia (CML) cells in vitro. [] It inhibits both BCR-ABL-dependent and -independent signaling pathways in these resistant cells. []
Q12: Does DNA mismatch repair deficiency affect this compound's efficacy?
A12: Interestingly, this compound exhibits selective sensitivity towards tumor cell lines with DNA mismatch repair (MMR) deficiency. [] This suggests a potential for targeted therapy in patients with MMR-deficient tumors.
Q13: Has this compound demonstrated synergistic effects with other anticancer agents?
A13: Yes, preclinical studies demonstrate synergistic effects when this compound is combined with other anticancer agents like temozolomide, 5-fluorouracil, and sorafenib. [, , ] These combinations often exhibit enhanced antitumor activity compared to single-agent therapies.
Q14: What are the potential mechanisms behind the synergistic effects observed with this compound combinations?
A14: The synergistic effects likely arise from this compound's ability to target multiple signaling pathways involved in tumor growth and survival. For instance, its combination with temozolomide in melanoma models enhances temozolomide sensitivity, potentially allowing for lower, less toxic doses. []
Q15: What are the main side effects observed with this compound in clinical trials?
A15: The most frequently reported side effects in clinical trials with this compound include nausea, vomiting, fatigue, and neurotoxicity, particularly at higher doses. [, ] Dose-limiting neurotoxicity, including cerebellar ataxia, has been observed. [, ]
Q16: How does the toxicity profile of this compound orotate (CTO) compare to this compound?
A16: this compound orotate (CTO), due to its enhanced bioavailability, might offer a more favorable toxicity profile. Preclinical data suggest it might achieve similar efficacy at lower doses, potentially reducing side effects associated with higher doses of this compound. [, , ]
Q17: Are there any long-term toxicity concerns associated with this compound?
A17: While preclinical and early clinical data provide insights into this compound's safety profile, further research is crucial to thoroughly evaluate its long-term effects.
Q18: What are the future directions for this compound research?
A18: Future research should focus on:
- Optimizing this compound delivery: Developing novel formulations or drug delivery systems to enhance its bioavailability and target specific tissues, potentially mitigating toxicity. [, ]
- Identifying biomarkers: Exploring biomarkers that predict response to this compound therapy and monitor treatment efficacy. []
- Expanding clinical applications: Evaluating this compound's potential in treating other diseases beyond cancer, such as inflammatory disorders. [, , , ]
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